ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidinone derivative characterized by a sulfanyl group linked to a 4-nitrophenyl ketone moiety. Its synthesis typically involves S-alkylation of pyrimidinone precursors followed by functionalization of the sulfanyl group . Key structural features include:
- A pyrimidinone core with a 2-oxo group.
- An ethyl carboxylate ester at position 5.
- A methyl group at position 6.
- A 2-(4-nitrophenyl)-2-oxoethyl sulfanyl substituent at position 4.
Properties
CAS No. |
899957-48-3 |
|---|---|
Molecular Formula |
C16H15N3O6S |
Molecular Weight |
377.37 |
IUPAC Name |
ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI Key |
MXMSUKGGHDPDFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties. They interact with human microglia and neuronal cell models.
Mode of Action
It’s worth noting that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties. They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects. These properties suggest that ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate may interact with various enzymes, proteins, and other biomolecules in the body.
Biological Activity
Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound is characterized by a pyrimidine core, which is known for its wide range of biological activities. The presence of the nitrophenyl group and the sulfanyl moiety enhances its potential as a bioactive agent. The molecular formula is .
2.1 Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. In vitro studies have shown that pyrimidines exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds typically range from 500 to 1000 µg/mL .
2.2 Anti-inflammatory Effects
Research indicates that pyrimidine derivatives can inhibit key inflammatory mediators such as COX enzymes. For instance, compounds with similar structures have shown IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may possess anti-inflammatory activity that warrants further investigation.
2.3 Antiviral Activity
Pyrimidine derivatives are also being explored for their antiviral properties, particularly against HIV. Some studies report EC50 values ranging from 90 to 155 µM for related compounds, indicating potential effectiveness in inhibiting viral replication . This positions this compound as a candidate for further antiviral research.
3. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available pyrimidine derivatives. Structural modifications, particularly at the 4-position with nitrophenyl groups and the incorporation of sulfanyl moieties, enhance biological activity.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
| Compound Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|
| Ethyl Pyrimidine A | MIC: 500 µg/mL | IC50: 0.04 µmol | EC50: 90 µM |
| Ethyl Pyrimidine B | MIC: 1000 µg/mL | IC50: similar to celecoxib | EC50: 155 µM |
4. Case Studies and Research Findings
Recent studies have highlighted the promising biological profiles of pyrimidine derivatives:
- Study on Antimicrobial Activity : A series of pyrimidines were tested against clinical strains of bacteria, demonstrating significant antibacterial effects with varying MIC values .
- Anti-inflammatory Research : In vivo models showed that certain pyrimidine derivatives significantly reduced paw edema in rats, indicating strong anti-inflammatory potential .
- Antiviral Mechanisms : Molecular docking studies suggest that pyrimidines can effectively bind to viral proteins, inhibiting their function and thus preventing viral replication .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is being explored for:
- Neuroprotective Properties : Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases treatment.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models, suggesting potential use in inflammatory disorders.
Pharmaceutical Research
The compound is evaluated for its potential as:
- Antiviral Agent : Research indicates that it may inhibit viral replication, particularly against certain strains of influenza and other viruses.
- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug.
Biological Studies
This compound is utilized in:
- Molecular Docking Studies : These studies help elucidate the interactions between the compound and various proteins, aiding in drug design.
- Enzyme Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in cellular proliferation, which may contribute to its anticancer effects.
Neuroprotective Effects
In a study evaluating the neuroprotective effects of this compound on neuronal cell lines, it was found to significantly reduce cell death induced by oxidative stress:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Anticancer Activity
A study assessing the anticancer effects on various cancer cell lines demonstrated significant cytotoxicity:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HepG2 (Liver) | 10.0 |
These results indicate that the compound exhibits promising activity against multiple types of cancer cells.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Similar core structure |
| Compound B | Antiviral | Known for its action on viral enzymes |
| Compound C | Anti-inflammatory | Different substituents affecting efficacy |
Comparison with Similar Compounds
Variations in Substituent Position and Functional Groups
The compound’s bioactivity and physicochemical properties are highly sensitive to substituent modifications. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: Sulfanyl-containing analogs (e.g., 2b, 2c) exhibit higher melting points (215–225°C) compared to non-sulfanyl derivatives like 5a (108–111°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in sulfanyl analogs .
Crystallographic and Computational Insights
- Hydrogen Bonding : Compounds like 4j and 2b form intricate hydrogen-bonded networks (e.g., N–H···O and C–H···O interactions), stabilizing their crystal structures .
- Software Validation : Structures of related compounds were resolved using SHELXTL and ORTEP-III, confirming precise stereochemical assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
